molecular formula C13H17N3O B11746279 3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol CAS No. 1006952-24-4

3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11746279
CAS No.: 1006952-24-4
M. Wt: 231.29 g/mol
InChI Key: AOZRNQMXKIUKPL-UHFFFAOYSA-N
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Description

3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole moiety via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminomethyl linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted aminomethylphenol derivatives.

Scientific Research Applications

3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazol-5-ylamine: Similar pyrazole structure but lacks the phenol group.

    3-Aminomethylphenol: Contains the phenol and aminomethyl groups but lacks the pyrazole moiety.

    1-Ethyl-3-(aminomethyl)pyrazole: Similar structure but with different substitution patterns.

Uniqueness

3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is unique due to the combination of the phenol and pyrazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1006952-24-4

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(2-ethylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-16-12(6-7-15-16)10-14-9-11-4-3-5-13(17)8-11/h3-8,14,17H,2,9-10H2,1H3

InChI Key

AOZRNQMXKIUKPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

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